molecular formula C36H73NO4 B131901 Ceramide 3 CAS No. 34354-88-6

Ceramide 3

Cat. No.: B131901
CAS No.: 34354-88-6
M. Wt: 584 g/mol
InChI Key: IEZRNEGTKRQRFV-LFBNJJMOSA-N
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Description

“N-(octadecanoyl)-4R-hydroxysphinganine” is a type of phytoceramide . Phytoceramides are a type of lipid that is abundant in the skin and plays a crucial role in maintaining the skin’s barrier function .


Molecular Structure Analysis

The molecular formula of “N-(octadecanoyl)-4R-hydroxysphinganine” is C38H77NO4 . Its average mass is 612.022 Da and its monoisotopic mass is 611.585266 Da .

Scientific Research Applications

1. Role in Sphingolipid Biosynthesis

N-(octadecanoyl)-4R-hydroxysphinganine, also known as phytosphingosine, is a significant component of sphingolipids. Research indicates that it is involved in the biosynthesis of sphingolipids, particularly in plants and certain yeast species. It has been observed in substantial amounts in mammalian glycosphingolipids, indicating its pivotal role in sphingolipid metabolism (Polito & Sweeley, 1971).

2. Enzymatic Activities and Cellular Functions

Studies have shown that enzymes like DES2 in mice are responsible for the hydroxylation of sphinganine and dihydroceramide, leading to the production of N-(octadecanoyl)-4R-hydroxysphinganine. This process is crucial for the formation of phytosphingolipids in intestinal epithelial cells (Omae et al., 2004).

3. Sphinganine Hydroxylase Activity

In plants, sphinganine hydroxylase activity has been characterized, which uses D-erythro-sphinganine and either NADPH or NADH as substrates to form 4-hydroxysphinganine. This activity has been localized to the endoplasmic reticulum in corn, suggesting its importance in plant tissue sphingolipid synthesis (Wright et al., 2003).

4. Pharmacological Research

In pharmacological research, sphingoid bases like N-(octadecanoyl)-4R-hydroxysphinganine are being studied for their bioactive properties. They and their metabolites have shown significant biological activities, leading to a greater understanding of their roles in cellular functions (Menaldino et al., 2003).

5. Biochemical Analysis in Animals

Analytical techniques have been developed to study long-chain bases in animal tissues, including N-(octadecanoyl)-4R-hydroxysphinganine. These techniques have enabled the examination of its presence and synthesis in various tissues, like the intestinal glycolipids of Japanese quails (Nishimura & Nakamura, 1985).

Mechanism of Action

N-Stearoyl Phytosphingosine, also known as N-(octadecanoyl)-4R-hydroxysphinganine or N-(stearoyl)-phytoceramide, is a sphingolipid frequently found in mammalian skin, plants, and yeast . It has been used as an ingredient in cosmetics due to its beneficial effects on the skin .

Target of Action

N-Stearoyl Phytosphingosine primarily targets allergic cytokines, specifically IL-4 and TNF-α . These cytokines play a crucial role in the immune response, particularly in inflammation and allergic reactions .

Mode of Action

N-Stearoyl Phytosphingosine interacts with its targets by inhibiting the expression of IL-4 and TNF-α . It also inhibits the activation of transcription factors NF-κB and c-jun in histamine-stimulated skin tissues .

Biochemical Pathways

N-Stearoyl Phytosphingosine affects the biochemical pathways involved in apoptosis, cell differentiation, and the proliferation of smooth muscle cells . It also inhibits the mitochondrial respiratory chain .

Pharmacokinetics

It is known that it is an intercellular lipid, suggesting that it may be metabolized and distributed within the cells .

Result of Action

The action of N-Stearoyl Phytosphingosine results in the inhibition of histamine-induced scratching behavior and vascular permeability . It also suppresses the expression of allergic cytokines and the activation of transcription factors in histamine-stimulated skin tissues .

Action Environment

The action of N-Stearoyl Phytosphingosine is influenced by the environment in which it is applied. For instance, when used in cosmetics, it is applied to the skin, where it interacts with the skin’s natural lipids and proteins . The efficacy and stability of N-Stearoyl Phytosphingosine can be influenced by factors such as the pH of the skin, the presence of other compounds, and the temperature .

Biochemical Analysis

Biochemical Properties

N-Stearoyl Phytosphingosine is an intercellular lipid that interacts with various biomolecules. It has been found to inhibit the expression of allergic cytokines, such as IL-4 and TNF-alpha . This suggests that N-Stearoyl Phytosphingosine may interact with these cytokines or their receptors, affecting their signaling pathways .

Cellular Effects

In terms of cellular effects, N-Stearoyl Phytosphingosine influences cell function by regulating the action of histamine and the activation of transcription factors NF-κB and c-jun . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-Stearoyl Phytosphingosine exerts its effects through several mechanisms. It inhibits the expression of allergic cytokines, possibly by binding to their receptors or influencing their signaling pathways . It also impacts the activation of transcription factors, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Stearoyl Phytosphingosine has shown to inhibit histamine-induced scratching behavior and vascular permeability in mice

Dosage Effects in Animal Models

The effects of N-Stearoyl Phytosphingosine can vary with different dosages in animal models

Metabolic Pathways

It is known to be a component of ceramides, which are involved in various cellular processes

Transport and Distribution

N-Stearoyl Phytosphingosine is an intercellular lipid, suggesting that it is transported and distributed within cells

Subcellular Localization

The subcellular localization of N-Stearoyl Phytosphingosine is not explicitly known. As a component of ceramides, it is likely to be found in the cell membrane

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRNEGTKRQRFV-LFBNJJMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963881, DTXSID901335580
Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34354-88-6, 475995-75-6
Record name Ceramide 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34354-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl])
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Stearoyl Phytosphingosine influence the structure and properties of cell membranes?

A1: Research using molecular dynamics simulations has shown that N-Stearoyl Phytosphingosine (and other ceramides) can significantly impact the physical properties of model cell membranes . These include:

    Q2: What is the significance of the diverse fatty acid chain lengths found in phytoceramides, and how do they compare to N-Stearoyl Phytosphingosine in terms of their effects on the skin?

    A2: Human skin ceramides naturally contain a mixture of fatty acids with varying chain lengths, with C24 being the most abundant . This diversity is believed to be crucial for the optimal functioning of the skin barrier. While N-Stearoyl Phytosphingosine (with its C18 fatty acid chain) has shown skin benefits, studies indicate that phytoceramides containing a broader range of fatty acid chain lengths (C16 to C26), mimicking the natural composition, exhibit superior efficacy in improving skin barrier function and hydration compared to N-Stearoyl Phytosphingosine alone .

    Q3: How does the additional hydroxyl group in phytosphingosine, compared to sphingosine, contribute to the properties of N-Stearoyl Phytosphingosine in membranes?

    A3: The distinctive hydroxyl group on the 4-ene position of phytosphingosine plays a critical role in the behavior of N-Stearoyl Phytosphingosine within membranes . This hydroxyl group enables:

      Q4: What are the potential cosmetic applications of N-Stearoyl Phytosphingosine based on its observed effects on skin properties?

      A4: N-Stearoyl Phytosphingosine has been explored for its potential in cosmetics, particularly in addressing dry skin conditions like atopic dermatitis . Its observed effects on skin include:

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